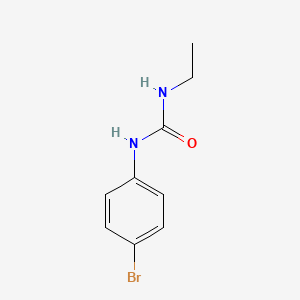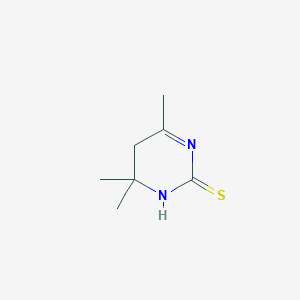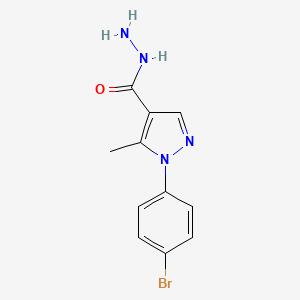![molecular formula C7H5N3O2 B1334596 2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione CAS No. 26737-41-7](/img/structure/B1334596.png)
2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione
Overview
Description
2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by a fused ring system consisting of a pyridine ring and a triazine ring
Mechanism of Action
Target of Action
Related compounds such as triazines have been reported to interact with several targets in cancer cells .
Mode of Action
Subsequent cyclization of this intermediate generates 6, which eliminates H2O to afford the product .
Biochemical Pathways
Related compounds such as triazines are known to interfere with important signaling pathways to induce cell cycle arrest and apoptosis .
Result of Action
Related compounds such as triazines have been reported to exhibit potential antitumor effects .
Action Environment
The synthesis of related compounds has been reported to be influenced by various solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione can be achieved through several methods. One common approach involves the reaction of acyl isoselenocyanates with pyridin-2-amine. This reaction is typically carried out in acetone at room temperature, resulting in moderate to good yields . Another method involves the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles using primary amines and formaldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be adapted for large-scale production. The choice of solvents, reaction conditions, and purification techniques would need to be optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione has several scientific research applications:
Comparison with Similar Compounds
2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione can be compared with other similar compounds, such as:
Pyrido[1,2-a][1,3,5]triazine-2-selenone: This compound has a similar fused ring system but contains a selenium atom instead of oxygen.
Pyrido[1,2-a][1,3,5]triazine-2-thione: This derivative contains a sulfur atom and exhibits different chemical and biological properties.
Pyrido[1,2-a][1,3,5]triazine-7,9-dicarbonitrile: This compound has additional nitrile groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
pyrido[1,2-a][1,3,5]triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-8-5-3-1-2-4-10(5)7(12)9-6/h1-4H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSJVKWTKZPKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)NC(=O)N2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382833 | |
| Record name | 2H-Pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26737-41-7 | |
| Record name | 2H-Pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features contribute to the 5-HT2 antagonist activity of 2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione derivatives?
A1: Research indicates that incorporating a 4-(4-fluorobenzoyl)piperidine group at the 3-position of the 6,7,8,9-tetrahydro-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione scaffold, particularly with a 2-[2-(piperidin-1-yl)ethyl] linker, results in potent 5-HT2 antagonist activity. This is exemplified by compound 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione, which demonstrated potent 5-HT2 antagonist activity in vitro. [] Further research suggests that the 6,7,8,9-tetrahydro-2H-pyrido-[1,2-a]-1,3,5-triazine-2,4(3H)-dione ring system itself is a valuable component for designing 5-HT2 antagonists. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)



![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)




![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)


